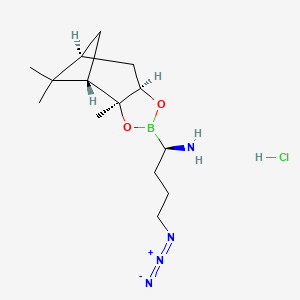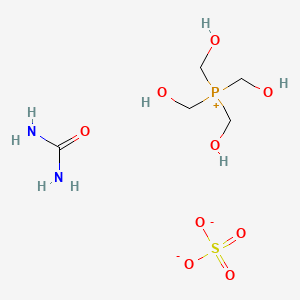
2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID: is an organic compound with the molecular formula C9H6F3IO2 and a molecular weight of 330.04 g/mol It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenylacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID typically involves the iodination of 2-(trifluoromethyl)phenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is used in the synthesis of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparación Con Compuestos Similares
- 2-IODO-5-(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 3-(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 2,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
Comparison: Compared to its analogs, 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity. The presence of the iodine atom at the 5-position may enhance its ability to participate in halogen bonding, potentially leading to different biological effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H6F3IO2 |
|---|---|
Peso molecular |
330.04 g/mol |
Nombre IUPAC |
2-[5-iodo-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3IO2/c10-9(11,12)7-2-1-6(13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Clave InChI |
BWXHRPKBEKPIHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


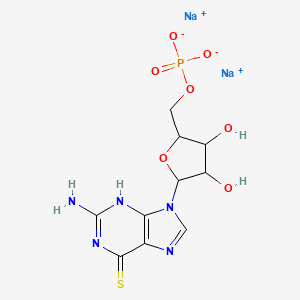
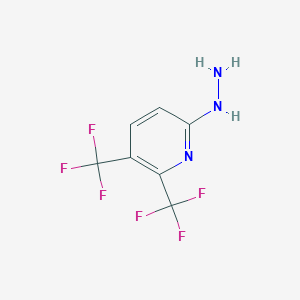

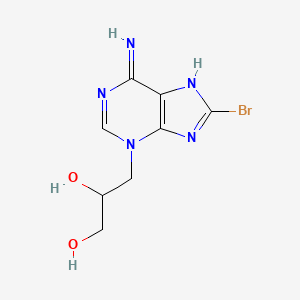
![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)
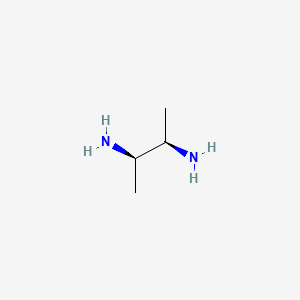
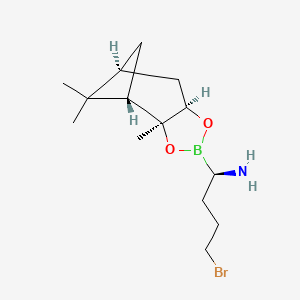
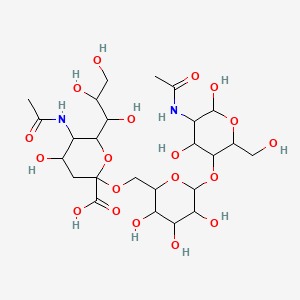
![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)
